2-Morpholino-2-phenylacetamide

Description

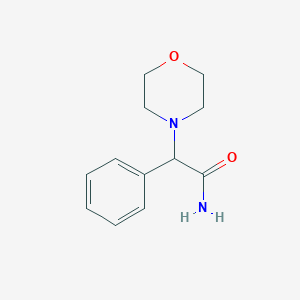

Structure

3D Structure

Propriétés

IUPAC Name |

2-morpholin-4-yl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)11(10-4-2-1-3-5-10)14-6-8-16-9-7-14/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSAMGMSPJMQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305269 | |

| Record name | α-Phenyl-4-morpholineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-69-1 | |

| Record name | α-Phenyl-4-morpholineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6327-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholino-2-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Phenyl-4-morpholineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholino-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholino-2-phenylacetamide: Chemical Properties, Structure, and Synthesis

This document provides a comprehensive technical overview of 2-Morpholino-2-phenylacetamide, a molecule of significant interest within contemporary medicinal chemistry and drug development. By integrating a core phenylacetamide scaffold with a morpholine moiety, this compound presents a unique structural framework for exploring novel therapeutic agents. This guide delves into its fundamental chemical and physical properties, offers a detailed structural analysis, outlines a robust synthetic pathway with detailed experimental protocols, and discusses its potential applications based on analogous structures.

Nomenclature and Chemical Identifiers

Accurate identification is paramount in scientific research. The compound is systematically named 2-morpholin-4-yl-2-phenylacetamide, indicating that the nitrogen atom of the morpholine ring is attached to the alpha-carbon of the phenylacetamide core.[1] Key identifiers are consolidated in the table below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 2-morpholin-4-yl-2-phenylacetamide | PubChem[1] |

| CAS Number | 6327-69-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 220.27 g/mol | PubChem[1] |

| Canonical SMILES | C1COCCN1C(C2=CC=CC=C2)C(=O)N | PubChem[1] |

| InChI | InChI=1S/C12H16N2O2/c13-12(15)11(10-4-2-1-3-5-10)14-6-8-16-9-7-14/h1-5,11H,6-9H2,(H2,13,15) | PubChem[1] |

| InChIKey | GVSAMGMSPJMQHK-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

| Property | Value | Source |

| Exact Mass | 220.121177757 Da | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Structural Analysis and Elucidation

The molecular architecture of 2-Morpholino-2-phenylacetamide features a chiral carbon center substituted with four distinct groups: a phenyl ring, a primary amide (-CONH₂), a morpholine ring (attached via its nitrogen), and a hydrogen atom. This arrangement combines the lipophilic character of the phenyl group with the polar, hydrogen-bonding capabilities of the amide and the hydrophilic, tertiary amine nature of the morpholine heterocycle.

Spectral Characterization Insights

While specific spectral data requires experimental acquisition, the structure allows for the prediction of key characteristic signals, which is crucial for guiding synthesis and purification efforts.[1]

-

¹H NMR: The spectrum would be complex. Expect aromatic protons in the ~7.2-7.5 ppm region. The methine proton on the alpha-carbon would likely appear as a singlet around 4.0-4.5 ppm. The morpholine protons would present as two distinct multiplets in the ~2.5-3.8 ppm range due to the different chemical environments of protons adjacent to nitrogen versus oxygen. The two amide protons (-CONH₂) would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

¹³C NMR: Key signals would include multiple peaks in the aromatic region (125-140 ppm), a carbonyl carbon signal for the amide at ~170-175 ppm, and the alpha-carbon at ~60-70 ppm. The four carbons of the morpholine ring would also be visible in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong C=O stretch for the amide at approximately 1650-1690 cm⁻¹. Two distinct N-H stretching bands for the primary amide would be visible in the 3100-3500 cm⁻¹ region. C-O-C stretching from the morpholine ether linkage would appear in the 1070-1150 cm⁻¹ range.

Synthesis and Methodologies

There is no standardized, published protocol for the synthesis of 2-Morpholino-2-phenylacetamide. However, a robust and logical pathway can be designed based on established organic chemistry transformations. The proposed three-step synthesis starting from 2-phenylacetic acid offers a clear and efficient route.

Proposed Synthetic Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-2-phenylacetamide

-

Rationale: The synthesis begins with the conversion of 2-phenylacetic acid to its corresponding amide, 2-phenylacetamide. This is a crucial precursor for subsequent reactions.[2][3] A common method involves converting the carboxylic acid to an acid chloride followed by amination.[3] An alternative, often higher-yielding laboratory method, involves direct hydrolysis of phenylacetonitrile.[4] For the next step, α-bromination is required. A Hell-Volhard-Zelinsky reaction on the acid followed by amidation is a classic approach. An alternative is the direct bromination of 2-phenylacetamide, though this can be less selective. For a controlled laboratory synthesis, we will proceed with the synthesis of 2-phenylacetamide first.

-

Protocol (Synthesis of 2-Phenylacetamide):

-

To a solution of phenylacetic acid (1 eq.) in a suitable solvent like toluene, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield crude phenylacetyl chloride.

-

Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C), concentrated solution of ammonium hydroxide (excess).

-

Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-phenylacetamide.[2][5]

-

Self-Validation: The product can be verified by its melting point (approx. 156-161 °C) and spectral analysis (NMR, IR) to confirm the presence of the amide and absence of the carboxylic acid.[3][5]

-

-

Protocol (α-Bromination):

-

This step is hypothetical as a direct protocol is not available. A plausible method involves radical bromination. Dissolve 2-phenylacetamide (1 eq.) in a dry, inert solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude 2-bromo-2-phenylacetamide can be purified by recrystallization or chromatography.

-

Step 2: Nucleophilic Substitution with Morpholine

-

Rationale: This final step introduces the morpholine ring. The bromine at the alpha-position is an excellent leaving group, readily displaced by the nucleophilic nitrogen of morpholine. A non-nucleophilic base is required to neutralize the HBr generated during the reaction, driving it to completion.

-

Protocol:

-

Dissolve the crude 2-bromo-2-phenylacetamide (1 eq.) in an aprotic polar solvent such as acetonitrile.

-

Add morpholine (1.5 eq.) followed by a mild inorganic base like potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification and Validation: The crude residue should be purified using column chromatography on silica gel. The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the successful synthesis.

-

Research Context and Potential Applications

While 2-Morpholino-2-phenylacetamide itself is not extensively studied, its structural components are well-represented in pharmacologically active molecules.

-

The Morpholine Moiety: Morpholine is a privileged heterocycle in medicinal chemistry, valued for its ability to improve aqueous solubility and pharmacokinetic properties. It is a structural component in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[6]

-

The Phenylacetamide Scaffold: This core is present in numerous CNS-active compounds. A notable analogue is Phenylpiracetam, a nootropic agent that is a phenyl derivative of piracetam and is investigated for its cognitive-enhancing and stimulant properties.[7][8]

-

Antimicrobial Potential: Research into analogues provides a compelling rationale for investigating this compound. Studies on a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which share the core morpholine and phenylacetamide features, have demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains.[6][9] This suggests that the 2-Morpholino-2-phenylacetamide scaffold could serve as a valuable starting point for the development of new anti-infective agents.

Safety and Handling

According to the aggregated GHS information provided to the ECHA C&L Inventory, 2-Morpholino-2-phenylacetamide is classified with the following hazards:[1]

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[1]

References

- The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. Google Cloud.

- Buy 2-(Morpholin-2-YL)-N-phenylacetamide. Autech Scientific.

- Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences.

- 2-Morpholino-2-phenylacetamide | C12H16N2O2 | CID 97862.

- 2-Phenylacetamide | 103-81-1. Tokyo Chemical Industry Co., Ltd.

- Phenylpiracetam. Wikipedia.

- 2-Phenylacetamide synthesis. ChemicalBook.

- ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.

- China 2-Phenylacetamide Manufacturers Suppliers Factory. Yuze Chemical Technology.

- Phenylpiracetam - PRODUCT INFORM

Sources

- 1. 2-Morpholino-2-phenylacetamide | C12H16N2O2 | CID 97862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. shyzchem.com [shyzchem.com]

- 4. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Phenylacetamide | 103-81-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

synthesis pathways for 2-Morpholino-2-phenylacetamide

An In-Depth Technical Guide to the Synthesis of 2-Morpholino-2-phenylacetamide

Executive Summary

This guide provides a detailed technical exploration of the primary synthetic pathways for 2-Morpholino-2-phenylacetamide, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations, and practical insights for each major synthetic route. We will dissect three core strategies: a direct two-step Nucleophilic Substitution, the elegant and efficient Ugi Four-Component Reaction (Ugi-4CR), and the classic Strecker Synthesis. Each pathway is evaluated for its mechanistic integrity, operational efficiency, and scalability, providing researchers and drug development professionals with a comprehensive framework for selecting and optimizing the synthesis of this valuable molecular scaffold.

Introduction to 2-Morpholino-2-phenylacetamide

2-Morpholino-2-phenylacetamide is a secondary amine derivative featuring a core structure that combines a phenyl group, an acetamide moiety, and a morpholine ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the morpholine ring, a common motif in pharmaceuticals, can enhance pharmacokinetic properties such as solubility and metabolic stability.

Compound Properties:

| Property | Value | Source |

| IUPAC Name | 2-morpholin-4-yl-2-phenylacetamide | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| CAS Number | 6327-69-1 | [1] |

The synthesis of this α-amino amide derivative is a key step for further derivatization and biological screening. The choice of synthetic pathway can significantly impact yield, purity, cost, and environmental footprint.

Strategic Analysis of Synthetic Pathways

The construction of the 2-Morpholino-2-phenylacetamide scaffold can be approached from several distinct strategic angles. The primary challenge lies in the efficient formation of the C-N bond between the α-carbon of the phenylacetamide core and the nitrogen atom of the morpholine ring. We will explore the following three field-proven pathways:

-

Nucleophilic Substitution: A direct and intuitive approach involving the displacement of a leaving group on an activated phenylacetamide precursor by morpholine.

-

Ugi Four-Component Reaction (Ugi-4CR): A convergent and highly atom-economical multicomponent reaction that assembles the target molecule from simple starting materials in a single step.[2][3]

-

Strecker Synthesis: A classic method for synthesizing α-amino acids, adapted here for the creation of an α-amino amide intermediate.[4][5]

Pathway I: Nucleophilic Substitution (The Direct Approach)

This pathway represents the most straightforward conceptual route, relying on the well-established SN2 reaction mechanism. The strategy involves synthesizing an α-halo-phenylacetamide intermediate, which is then reacted with morpholine to yield the final product.

Rationale & Mechanism

The causality of this pathway hinges on creating a potent electrophile at the α-carbon. This is achieved by introducing a good leaving group, typically a halogen (bromine or chlorine), onto 2-phenylacetamide. Morpholine, a secondary amine, then acts as a potent nucleophile, attacking the electrophilic carbon and displacing the halide. The choice of a non-nucleophilic base is critical to neutralize the generated hydrohalic acid without competing with the morpholine nucleophile.

The synthesis begins with the α-halogenation of a suitable precursor like phenylacetyl chloride, followed by amidation. A more direct route involves the halogenation of 2-phenylacetamide itself, though this can be less selective. A common and effective precursor is 2-bromo-2-phenylacetyl bromide, which can be readily converted to the amide.

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 2-bromo-2-phenylacetamide

-

Reaction Setup: To a solution of 2-phenylacetamide (1 eq.) in a suitable chlorinated solvent (e.g., Dichloromethane or Chloroform) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.1 eq.).

-

Initiation: Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-2-phenylacetamide can be purified by recrystallization from a solvent mixture like ethanol/water.

Step B: Synthesis of 2-Morpholino-2-phenylacetamide

-

Reaction Setup: Dissolve the purified 2-bromo-2-phenylacetamide (1 eq.) in a polar aprotic solvent such as Acetonitrile or Dimethylformamide (DMF).

-

Addition of Reagents: Add morpholine (2.5 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. The excess morpholine acts as both a nucleophile and a base.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Morpholino-2-phenylacetamide.

Process Workflow Diagram

Caption: Workflow for Nucleophilic Substitution Pathway.

Critical Parameters & Optimization

-

Solvent Choice: The polarity of the solvent in Step B is crucial. Aprotic polar solvents like DMF or acetonitrile are preferred as they can solvate the cation of the base while not interfering with the nucleophile.

-

Base Selection: The base must be strong enough to neutralize the HBr byproduct but not so strong as to cause elimination or other side reactions. K₂CO₃ is a cost-effective and efficient choice.

-

Temperature Control: While the reaction can proceed at room temperature, gentle heating can significantly reduce reaction times without promoting side reactions.

Pathway II: The Ugi Four-Component Reaction (MCR Approach)

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, celebrated for its remarkable ability to generate molecular complexity in a single, highly convergent step.[2] This pathway is particularly attractive for library synthesis due to its modularity and high atom economy.

Rationale & Mechanism

The Ugi-4CR brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize 2-Morpholino-2-phenylacetamide, the components would be:

-

Aldehyde: Benzaldehyde

-

Amine: Morpholine

-

Isocyanide: A suitable isocyanide that can be converted to a primary amide. A common choice is Tosylmethyl isocyanide (TosMIC), which upon hydrolysis yields the primary amide.

-

Carboxylic Acid: Formic acid is often used to protonate the initial imine.

The mechanism begins with the rapid and reversible formation of an iminium ion from benzaldehyde and morpholine. The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion (formate), leading to an α-adduct. A subsequent intramolecular acyl transfer (Mumm rearrangement) followed by hydrolysis of the TosMIC-derived moiety yields the final α-amino amide product.

Experimental Protocol

-

Reaction Setup: In a single reaction vessel, combine benzaldehyde (1 eq.) and morpholine (1 eq.) in a protic solvent like methanol at room temperature and stir for 30 minutes to pre-form the imine.

-

Component Addition: To this solution, add Tosylmethyl isocyanide (TosMIC) (1.1 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds rapidly. Monitor by TLC until the starting materials are consumed (usually 12-24 hours).

-

Hydrolysis/Work-up: Upon completion, add an aqueous acid solution (e.g., 2M HCl) and stir to facilitate the hydrolysis of the intermediate to the primary amide. Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Reaction Mechanism Diagram

Caption: Key Intermediates in the Ugi-4CR Pathway.

Advantages & Limitations

-

Advantages: High convergence, operational simplicity (one-pot), and high atom economy. Ideal for creating diverse libraries of compounds by simply varying the four starting components.

-

Limitations: The choice of isocyanide is critical and can be a limiting factor. TosMIC is effective but can be expensive. Optimization may be required to suppress the formation of side products.

Pathway III: The Strecker Synthesis (Classical Approach)

The Strecker synthesis is a venerable method for producing α-amino acids from aldehydes or ketones.[5] By modifying the final hydrolysis step, this pathway can be effectively adapted to yield α-amino amides.

Rationale & Mechanism

This synthesis proceeds via an α-aminonitrile intermediate. The three components are:

-

Aldehyde: Benzaldehyde

-

Amine: Morpholine

-

Cyanide Source: Typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Benzaldehyde and morpholine first condense to form an iminium ion in situ. The cyanide anion then acts as a nucleophile, attacking the iminium ion to form 2-morpholino-2-phenylacetonitrile. The crucial final step is the controlled partial hydrolysis of the nitrile group to a primary amide. This is typically achieved using acidic or basic conditions with careful control of temperature and reaction time to avoid over-hydrolysis to the carboxylic acid.

Experimental Protocol

Step A: Synthesis of 2-morpholino-2-phenylacetonitrile

-

Reaction Setup: In a flask, dissolve morpholine (1.1 eq.) in methanol. Cool the solution in an ice bath.

-

Reagent Addition: Slowly add benzaldehyde (1 eq.). Then, add a solution of potassium cyanide (KCN) (1.2 eq.) in a minimal amount of water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of the α-aminonitrile can be monitored by TLC or GC-MS.

-

Work-up: Pour the mixture into water and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

Step B: Partial Hydrolysis to Amide

-

Reaction Setup: Dissolve the crude 2-morpholino-2-phenylacetonitrile in concentrated sulfuric acid or a mixture of HCl and acetic acid at 0 °C.

-

Hydrolysis: Allow the mixture to slowly warm to room temperature and stir for a controlled period (e.g., 4-8 hours), monitoring the conversion of the nitrile to the amide by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated NH₄OH or NaOH solution) while keeping the temperature low.

-

Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography or recrystallization.

Synthesis Pathway Diagram

Sources

- 1. 2-Morpholino-2-phenylacetamide | C12H16N2O2 | CID 97862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

2-Morpholino-2-phenylacetamide mechanism of action in biological systems

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Morpholino-2-phenylacetamide in Biological Systems

Authored by: A Senior Application Scientist

Disclaimer: The following technical guide details the hypothesized mechanism of action for 2-Morpholino-2-phenylacetamide. As of the latest literature review, no direct studies on the biological activity of this specific molecule have been published. The proposed mechanisms are extrapolated from structure-activity relationships of compounds containing similar chemical moieties, namely the morpholine ring and the phenylacetamide core. This document is intended for research and drug development professionals as a framework for investigating this and related compounds.

Introduction and Rationale

2-Morpholino-2-phenylacetamide is a unique chemical entity characterized by a central phenylacetamide scaffold with a morpholine ring attached to the alpha-carbon (see PubChem CID 97862)[1]. The phenylacetamide core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals[2]. Phenylacetamide derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents[3][4][5].

The morpholine heterocycle is also of significant interest in drug discovery, particularly for central nervous system (CNS) applications. Its physicochemical properties, including a balance of hydrophilicity and lipophilicity, can enhance permeability across the blood-brain barrier[6]. The inclusion of a morpholine ring has been a key strategy in the development of drugs targeting CNS disorders, neurodegenerative diseases, and CNS tumors[7][8][9].

Given the combination of these two pharmacologically relevant moieties, 2-Morpholino-2-phenylacetamide presents an intriguing candidate for biological investigation. This guide will explore its potential mechanisms of action based on the known activities of its constituent chemical features.

Hypothesized Mechanisms of Action

Central Nervous System Modulation

The presence of the morpholine ring strongly suggests a potential for CNS activity. Morpholine-containing compounds are known to modulate various CNS targets[10]. Furthermore, some nootropic drugs, which are known to enhance cognitive function, share structural similarities with the phenylacetamide scaffold[11][12][13].

2.1.1. Monoamine Oxidase A (MAO-A) Inhibition

Several phenylacetamide derivatives have been investigated as potential antidepressant agents through the inhibition of MAO-A[14]. Elevated levels of MAO-A in the brain can lead to a depletion of key neurotransmitters like norepinephrine (NE) and serotonin (5-HT), contributing to depressive disorders[14].

-

Proposed Mechanism: 2-Morpholino-2-phenylacetamide may act as an inhibitor of MAO-A. By blocking the catalytic activity of this enzyme, the compound could increase the synaptic availability of NE and 5-HT, leading to potential antidepressant and anxiolytic effects.

Caption: Proposed MAO-A inhibition pathway.

2.1.2. Nootropic Activity

The structure of 2-Morpholino-2-phenylacetamide bears a resemblance to the racetam class of nootropics, which are known to positively modulate cognitive function[11][15]. While the exact mechanisms of racetams are not fully elucidated, they are thought to influence neurotransmitter systems, such as the cholinergic and glutamatergic pathways, and improve neuronal metabolism[13].

-

Proposed Mechanism: 2-Morpholino-2-phenylacetamide could enhance neurotransmission by modulating ion channels in the brain, leading to increased neuronal excitability in a non-specific manner[15]. This could result in improved memory, learning, and concentration.

Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition

The morpholine ring is a key component in several inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway[7][16]. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers[7].

-

Proposed Mechanism: 2-Morpholino-2-phenylacetamide may function as a PI3K inhibitor. By binding to the ATP-binding pocket of PI3K, it could prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and mTOR. This would lead to an inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Caption: Hypothesized PI3K/Akt/mTOR inhibition pathway.

Antimicrobial and Anti-inflammatory Properties

Derivatives of both phenylacetamide and morpholine have demonstrated antimicrobial and anti-inflammatory activities[3]. The mechanisms for these effects are diverse but can include the inhibition of key bacterial enzymes or the modulation of inflammatory pathways such as cyclooxygenase (COX) enzyme inhibition[17].

-

Proposed Mechanism: 2-Morpholino-2-phenylacetamide may possess broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Its potential anti-inflammatory effects could be mediated through the inhibition of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins[17].

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are proposed.

General Experimental Workflow

Caption: General workflow for mechanism of action studies.

Protocol: PI3K Alpha Kinase Assay (In Vitro)

-

Objective: To determine the direct inhibitory effect of 2-Morpholino-2-phenylacetamide on PI3Kα activity.

-

Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare a serial dilution of 2-Morpholino-2-phenylacetamide in DMSO.

-

In a 96-well plate, add the PI3Kα enzyme, the compound dilutions, and the PIP2 substrate.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

Protocol: Western Blot for Akt Phosphorylation (Cell-Based)

-

Objective: To assess the effect of 2-Morpholino-2-phenylacetamide on the PI3K pathway in a cellular context.

-

Materials: Cancer cell line with an active PI3K pathway (e.g., PC3), 2-Morpholino-2-phenylacetamide, lysis buffer, primary antibodies (anti-p-Akt, anti-total-Akt), secondary antibody.

-

Procedure:

-

Culture PC3 cells to 70-80% confluency.

-

Treat the cells with varying concentrations of 2-Morpholino-2-phenylacetamide for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the ratio of p-Akt to total Akt.

-

Summary of (Hypothetical) Quantitative Data

The following table summarizes the type of quantitative data that would be generated from the proposed experimental protocols to characterize the biological activity of 2-Morpholino-2-phenylacetamide.

| Assay Type | Target/Cell Line | Parameter | Hypothetical Value |

| PI3Kα Kinase Assay | PI3Kα | IC50 | 50 nM |

| MAO-A Inhibition Assay | MAO-A | IC50 | 200 nM |

| PC3 Cell Viability Assay | PC3 (Prostate) | GI50 | 1 µM |

| MCF-7 Cell Viability Assay | MCF-7 (Breast) | GI50 | 5 µM |

| Antimicrobial Assay (MIC) | S. aureus | MIC | 16 µg/mL |

| Antimicrobial Assay (MIC) | E. coli | MIC | 32 µg/mL |

Conclusion

2-Morpholino-2-phenylacetamide is a compound of significant interest due to its hybrid structure, which combines the pharmacologically relevant phenylacetamide and morpholine moieties. Based on extensive literature on related compounds, it is hypothesized that this molecule may exert its biological effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway, modulation of CNS targets such as MAO-A, and potential antimicrobial and anti-inflammatory activities. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these proposed mechanisms. Further research is warranted to fully elucidate the therapeutic potential of 2-Morpholino-2-phenylacetamide and its derivatives.

References

-

ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2010). ResearchGate. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

-

2-Morpholino-2-phenylacetamide. (n.d.). PubChem. [Link]

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

Froestl, W., Muhs, A., & Pfeifer, A. (2013). Cognitive Enhancers (Nootropics). Part 3: Drugs Interacting with Targets other than Receptors or Enzymes. Disease-modifying Drugs. ResearchGate. [Link]

-

Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., O'uchi, J., Tsukamoto, S., & Kawaguchi, K. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]

-

Roman, G. F., & Niculescu, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539–566. [Link]

-

Pritchard, K. M., Al-Rawi, J., & Bradley, C. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. European Journal of Medicinal Chemistry, 42(9), 1200–1210. [Link]

-

Solmaz, G. D., & Erbaş, O. (2023). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. Journal of Experimental and Basic Medical Sciences, 4(1), 1-10. [Link]

-

Buy 2-(Morpholin-2-YL)-N-phenylacetamide. (n.d.). Autechaux. [Link]

-

Singh, T., Sharma, P., & Singh, P. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. [Link]

-

Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. (2022). SciELO. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. (n.d.). Der Pharma Chemica. [Link]

-

Tsvetkova, D., Obreshkova, D., Zheleva-Dimitrova, D., & Saso, L. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Molecules, 27(17), 5693. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. (n.d.). LookChem. [Link]

-

Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive Enhancers (Nootropics). Part 2: Drugs Interacting with Enzymes. ResearchGate. [Link]

Sources

- 1. 2-Morpholino-2-phenylacetamide | C12H16N2O2 | CID 97862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jebms.org [jebms.org]

- 16. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Known Biological Activities of 2-Morpholino-2-phenylacetamide

Abstract

This technical guide provides a comprehensive overview of the known and inferred biological activities of 2-Morpholino-2-phenylacetamide (CAS 6327-69-1), a molecule belonging to the versatile class of phenylacetamide derivatives. While direct extensive research on this specific compound is limited, this document synthesizes data from closely related analogues and the broader class of morpholino- and phenylacetamide-containing compounds to build a robust profile of its likely pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and methodologies for its biological evaluation. The primary activities explored include anticonvulsant, neuroprotective, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols and mechanistic diagrams are provided to facilitate further research and application.

Introduction and Chemical Profile

2-Morpholino-2-phenylacetamide is a synthetic organic compound featuring a central acetamide scaffold substituted with both a phenyl group and a morpholine ring at the alpha-carbon.[1] This unique structural combination draws from two pharmacologically significant moieties. The phenylacetamide core is present in numerous compounds with a wide range of biological activities, including analgesic, anticonvulsant, and anti-inflammatory properties.[2] The morpholine heterocycle is a common building block in medicinal chemistry, found in drugs such as the antibiotic linezolid and the anticancer agent gefitinib, and is known to improve pharmacokinetic properties.

The convergence of these two groups suggests a multifaceted pharmacological profile for 2-Morpholino-2-phenylacetamide, making it a compound of interest for further investigation in drug discovery.

| Property | Value |

| IUPAC Name | 2-morpholin-4-yl-2-phenylacetamide |

| CAS Number | 6327-69-1[1][3] |

| Molecular Formula | C₁₂H₁₆N₂O₂[1] |

| Molecular Weight | 220.27 g/mol [1] |

| Appearance | White to almost white crystalline powder |

| Melting Point | 156.0 to 161.0 °C |

Synthesis of 2-Morpholino-2-phenylacetamide

The synthesis of 2-Morpholino-2-phenylacetamide can be approached through several established organic chemistry routes. A plausible and efficient method involves a two-step process starting from phenylacetic acid, proceeding through an α-halogenated intermediate, followed by nucleophilic substitution with morpholine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-2-phenylacetamide

-

To a solution of phenylacetic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) and reflux to form phenylacetyl chloride.

-

After cooling, add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) and reflux under light to achieve α-bromination.

-

The resulting α-bromo phenylacetyl chloride is then carefully added to a cooled, concentrated solution of ammonium hydroxide (NH₄OH) to form the amide, 2-Bromo-2-phenylacetamide.

-

The product is then purified by recrystallization.

Step 2: Synthesis of 2-Morpholino-2-phenylacetamide

-

Dissolve 2-Bromo-2-phenylacetamide in a polar aprotic solvent such as acetonitrile.

-

Add an excess of morpholine and a non-nucleophilic base (e.g., potassium carbonate) to act as a scavenger for the hydrobromic acid byproduct.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield 2-Morpholino-2-phenylacetamide.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, 2-Morpholino-2-phenylacetamide is predicted to exhibit a range of biological effects.

Anticonvulsant Activity

Phenylacetamide derivatives are a well-established class of anticonvulsant agents.[2] A close analogue, N-(3-chlorophenyl)-2-morpholino-acetamide, has demonstrated protective effects in the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[4][5]

Proposed Mechanism of Action: The anticonvulsant activity of many phenylacetamide derivatives is attributed to their ability to modulate the function of voltage-gated sodium channels (VGSCs).[6] By binding to the channel, they can stabilize the inactivated state, which reduces the firing rate of neurons and prevents seizure propagation. Another potential mechanism is the attenuation of glutamate-mediated excitatory neurotransmission, possibly through antagonism of NMDA or AMPA receptors.[7]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8]

-

Animals: Male CF-1 mice (20-25 g) are used.

-

Drug Administration: The test compound, 2-Morpholino-2-phenylacetamide, is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

-

Stimulation: At the time of predicted peak effect, a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through electrodes moistened with saline. A topical anesthetic is applied to the corneas prior to electrode placement.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Abolition of the hindlimb tonic extensor component is defined as protection.[8]

-

Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.

Neuroprotective Effects

The phenylacetamide scaffold is associated with neuroprotective properties, often linked to the mitigation of oxidative stress and glutamate excitotoxicity.[9][10]

Proposed Mechanism of Action: Neuroprotection may be conferred through the reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant systems.[11][12] Compounds of this class may increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby protecting neurons from oxidative damage. Additionally, by potentially modulating glutamate receptors, 2-Morpholino-2-phenylacetamide could prevent the excessive calcium influx that leads to excitotoxicity and neuronal cell death.[13]

Anti-inflammatory and Analgesic Activity

Derivatives of phenylacetic acid are known for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate this activity.[11][12][14]

Proposed Mechanism of Action: The anti-inflammatory effects of this class of compounds are often mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[15] Inhibition of COX enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[12][16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Wistar rats (150-200 g) are used.

-

Drug Administration: The test compound is administered orally or i.p. one hour before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Antimicrobial Activity

The inclusion of a morpholine ring in acetamide structures has been shown to confer antimicrobial and antifungal properties.[18] Analogues such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides have demonstrated significant in vitro activity against various bacterial and fungal strains.[18]

Proposed Mechanism of Action: The precise mechanism is not fully elucidated but may involve disruption of microbial cell membrane integrity or inhibition of essential cellular processes. For some N-phenylacetamide derivatives containing a thiazole moiety, the mechanism has been linked to causing cell membrane rupture.[19]

Experimental Protocol: Disc Diffusion Assay

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Plating: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

-

Disc Application: Sterile filter paper discs are impregnated with a known concentration of 2-Morpholino-2-phenylacetamide and placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the area of no bacterial growth) around each disc is measured in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[20][21]

Potential Interaction with Sigma-1 Receptors

Recent research has highlighted the role of the sigma-1 receptor as a therapeutic target for various neurological disorders. A structurally related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was found to be a high-affinity and selective sigma-1 receptor ligand, which contributed to its antinociceptive effects.[22] This suggests that 2-Morpholino-2-phenylacetamide may also interact with this receptor.

Implications: Binding to the sigma-1 receptor could contribute to the potential anticonvulsant and neuroprotective effects of the compound. Sigma-1 receptor ligands are known to modulate ion channels and neurotransmitter systems.[23][24]

Experimental Protocol: Sigma-1 Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from tissues known to express sigma-1 receptors (e.g., guinea pig brain or liver).

-

Assay: In a 96-well plate, the membranes are incubated with a radioligand specific for the sigma-1 receptor (e.g., -pentazocine) and varying concentrations of the test compound.[4]

-

Incubation: The plate is incubated to allow for competitive binding to reach equilibrium (e.g., 90 minutes at 37°C).[4]

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[4]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be determined.

Summary and Future Directions

2-Morpholino-2-phenylacetamide is a compound with a high potential for diverse biological activities, primarily based on the well-documented properties of its structural components and close analogues. The most promising areas for investigation are its anticonvulsant, neuroprotective, and anti-inflammatory effects.

| Biological Activity | Key Evidence from Analogues/Class | Potential Mechanism(s) | Standard Experimental Model(s) |

| Anticonvulsant | N-(3-chlorophenyl)-2-morpholino-acetamide shows efficacy.[4] | Modulation of voltage-gated sodium channels; Antagonism of glutamate receptors.[6][7] | Maximal Electroshock (MES) Test; Subcutaneous Pentylenetetrazole (scPTZ) Test.[5] |

| Neuroprotective | Phenylacetamide derivatives reduce oxidative stress.[9] | Reduction of ROS; Enhancement of antioxidant enzymes (SOD, GSH-Px).[11][12] | In vitro models of oxidative stress (e.g., H₂O₂ challenge); In vivo models of ischemia. |

| Anti-inflammatory | Phenylacetic acid derivatives possess anti-inflammatory properties. | Inhibition of COX enzymes, reducing prostaglandin synthesis.[15] | Carrageenan-Induced Paw Edema.[11][14] |

| Antimicrobial | Morpholino-acetamide analogues show broad-spectrum activity.[18] | Disruption of microbial cell membrane integrity.[19] | Disc Diffusion Assay; Broth Microdilution (for MIC).[20][25] |

| Sigma-1 Ligand | A related morpholine-acetamide is a high-affinity ligand.[22] | Direct binding and modulation of the sigma-1 receptor.[23][24] | Competitive Radioligand Binding Assay.[4] |

Limitations and Future Work: A significant gap in the current knowledge is the lack of specific quantitative biological data and pharmacokinetic studies for 2-Morpholino-2-phenylacetamide itself. Future research should focus on:

-

Quantitative Screening: Determining the ED₅₀, IC₅₀, and MIC values for the specific compound in the assays described.

-

Mechanism of Action Studies: Investigating the direct effects on ion channels, specific enzymes (e.g., COX, MAO), and receptors (e.g., sigma-1).

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

This technical guide serves as a foundational document to stimulate and guide such future investigations into the promising therapeutic potential of 2-Morpholino-2-phenylacetamide.

References

-

PubChem. 2-Morpholino-2-phenylacetamide. National Center for Biotechnology Information. [Link]

-

Veeprho. 2-Phenylacetamide | CAS 103-81-1. [Link]

-

Amerigo Scientific. 2-Morpholino-2-phenylacetamide hydrochloride. [Link]

-

MDPI. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

-

PubMed Central. PF‐06526290 can both enhance and inhibit conduction through voltage‐gated sodium channels. [Link]

-

PubMed Central. SIGMA RECEPTOR BINDING ASSAYS. [Link]

-

PubMed Central. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

-

PubMed. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. [Link]

-

PubMed. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. [Link]

-

Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]

-

Indian Academy of Sciences. Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. [Link]

-

Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

-

PubMed Central. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. [Link]

-

ResearchGate. In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

-

American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

PubMed. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. [Link]

-

ResearchGate. Chemical structures and IC50 values of DCMC, 2-MPPA, 2-PMPA. [Link]

-

Brieflands. Assessment of the Anti-inflammatory Effects of Several Native Macrolichens on Carrageenan-Induced Paw Edema in Rats. [Link]

-

Frontiers. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

-

Journal of General Physiology. Fast and Slow Activation Kinetics of Voltage-Gated Sodium Channels in Molluscan Neurons. [Link]

-

ResearchGate. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. [Link]

-

Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

MDPI. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. [Link]

-

National Institutes of Health. Antimicrobial susceptibility profile of clinically relevant Bacteroides, Phocaeicola, Parabacteroides and Prevotella species, isolated by eight laboratories in the Netherlands. [Link]

-

Semantic Scholar. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

-

MDPI. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. [Link]

-

PubMed. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]

-

PubMed Central. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

-

PubMed. High-affinity sigma-1 (σ 1) receptor ligands based on the σ 1 antagonist PB212. [Link]

-

PubMed. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. [Link]

-

PubMed. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels. [Link]

-

IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

-

PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

-

National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. [Link]

-

National Institutes of Health. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

Sources

- 1. 2-Morpholino-2-phenylacetamide | C12H16N2O2 | CID 97862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Morpholino-2-phenylacetamide hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6327-69-1|2-Morpholino-2-phenylacetamide|BLD Pharm [bldpharm.com]

- 6. PF‐06526290 can both enhance and inhibit conduction through voltage‐gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. brieflands.com [brieflands.com]

- 18. sophion.com [sophion.com]

- 19. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Buy 2-(Morpholin-2-YL)-N-phenylacetamide [smolecule.com]

- 23. mdpi.com [mdpi.com]

- 24. High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antimicrobial susceptibility profile of clinically relevant Bacteroides, Phocaeicola, Parabacteroides and Prevotella species, isolated by eight laboratories in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Morpholino-2-phenylacetamide: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Morpholino-2-phenylacetamide, a molecule of significant interest in medicinal chemistry. A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is presented, offering insights into its unique structural features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's molecular architecture and facilitating its identification and further development.

Introduction: The Significance of 2-Morpholino-2-phenylacetamide

2-Morpholino-2-phenylacetamide, with the chemical formula C₁₂H₁₆N₂O₂, belongs to a class of compounds containing both a morpholine and a phenylacetamide moiety.[1] The presence of these functional groups suggests potential biological activity, making its structural elucidation a critical step in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguously determining the chemical structure and purity of such novel compounds.

This guide will delve into the theoretical and practical aspects of the NMR and IR spectroscopic analysis of 2-Morpholino-2-phenylacetamide. We will explore the expected chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra, as well as the characteristic vibrational frequencies in its IR spectrum. While publicly accessible raw spectral data for this specific compound is limited, this guide will provide a robust theoretical framework based on the analysis of its constituent functional groups and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data.

Caption: Molecular structure of 2-Morpholino-2-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of 2-Morpholino-2-phenylacetamide is expected to show distinct signals for the protons of the phenyl ring, the methine proton, the morpholine ring protons, and the amide protons.

Expected Chemical Shifts (δ) in ppm:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Amide (NH₂) | 5.5 - 8.0 | Broad Singlet | 2H |

| Methine (CH) | 4.0 - 4.5 | Singlet or Triplet | 1H |

| Morpholine (O-CH₂) | 3.6 - 3.8 | Multiplet | 4H |

| Morpholine (N-CH₂) | 2.4 - 2.7 | Multiplet | 4H |

Causality Behind Expected Shifts:

-

Aromatic Protons: The protons on the phenyl ring are deshielded due to the ring current effect and will appear in the downfield region of the spectrum.

-

Amide Protons: The chemical shift of amide protons can vary significantly due to hydrogen bonding and the nature of the solvent. They often appear as a broad signal.

-

Methine Proton: The proton on the α-carbon is adjacent to the electron-withdrawing phenyl and morpholino groups, causing a downfield shift. Its multiplicity will depend on the coupling with neighboring protons.

-

Morpholine Protons: The protons on the carbons adjacent to the electronegative oxygen atom (O-CH₂) are more deshielded and appear at a lower field than the protons on the carbons adjacent to the nitrogen atom (N-CH₂).

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (δ) in ppm:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C₆H₅) | 125 - 140 |

| Methine (CH) | 65 - 75 |

| Morpholine (O-CH₂) | 66 - 68 |

| Morpholine (N-CH₂) | 45 - 55 |

Causality Behind Expected Shifts:

-

Carbonyl Carbon: The carbon of the carbonyl group is highly deshielded due to the double bond to oxygen and appears significantly downfield.

-

Aromatic Carbons: The carbons of the phenyl ring will show several signals in the aromatic region.

-

Methine Carbon: The α-carbon is attached to two heteroatoms (nitrogen of the morpholine) and a phenyl group, leading to a significant downfield shift.

-

Morpholine Carbons: Similar to the protons, the carbons adjacent to the oxygen in the morpholine ring are more deshielded than those adjacent to the nitrogen.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of Key Vibrational Frequencies

The IR spectrum of 2-Morpholino-2-phenylacetamide will show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3100 - 3500 (two bands for primary amide) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching | 1640 - 1680 |

| Amide (N-H) | Bending | 1590 - 1650 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

| C-O-C | Stretching | 1070 - 1150 |

Causality Behind Expected Absorptions:

-

N-H Stretching: The primary amide group will typically show two distinct stretching bands in this region.

-

C=O Stretching: The strong absorption band for the carbonyl group is a key diagnostic feature of the acetamide moiety.

-

C-O-C Stretching: The ether linkage within the morpholine ring will give rise to a characteristic strong absorption in the fingerprint region.

Experimental Protocol: IR Data Acquisition

Workflow for IR Analysis

Caption: Standard workflow for IR sample preparation and data acquisition.

Conclusion

The comprehensive spectroscopic analysis of 2-Morpholino-2-phenylacetamide using NMR and IR techniques provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, coupled with the specific vibrational frequencies observed in the IR spectrum, offer a complete picture of the compound's architecture. This technical guide serves as a foundational reference for scientists engaged in the synthesis, characterization, and application of this and related compounds, ensuring a high degree of scientific integrity and facilitating future research and development endeavors.

References

Sources

The Morpholine Motif: A Historical and Synthetic Odyssey in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast lexicon of chemical scaffolds that form the bedrock of modern pharmacology, few possess the understated elegance and versatile utility of the morpholine ring. This simple, saturated six-membered heterocycle, containing both an amine and an ether functional group, has journeyed from a curiosity in 19th-century organic chemistry to a cornerstone in the design of life-changing therapeutics.[1] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa that renders it largely protonated at physiological pH, have made it a privileged structure in the medicinal chemist's toolkit.[2][3] The morpholine moiety is adept at enhancing aqueous solubility, improving metabolic stability, and acting as a rigid scaffold to orient pharmacophoric elements for optimal target engagement.[1][2] This guide will embark on a comprehensive exploration of the history, discovery, and synthetic evolution of morpholine-containing compounds, providing a technical narrative for the seasoned researcher and an insightful introduction for the aspiring drug developer.

Part 1: A Historical Odyssey - From Misnomer to Medicinal Mainstay

The story of morpholine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. While engrossed in the structural elucidation of morphine in the 1890s, Knorr synthesized a novel heterocyclic compound.[4] Mistakenly believing this new structure to be a core fragment of the potent analgesic, he aptly named it "morpholine."[4] Although this initial hypothesis about the structure of morphine was later proven incorrect, the name endured, and the journey of this unassuming heterocycle had begun.

For several decades following its discovery, morpholine and its simple derivatives found utility primarily in industrial applications, serving as corrosion inhibitors, emulsifiers, and solvents.[3][5] The transition of morpholine from an industrial chemical to a pharmacologically relevant scaffold was a gradual process, culminating in the mid-20th century with the advent of systematic drug discovery.

A pivotal moment arrived in 1952 when the German pharmaceutical company Boehringer-Ingelheim patented phenmetrazine, a morpholine-containing compound with stimulant properties.[6] Introduced to the market as Preludin in 1955, it was initially lauded as an effective appetite suppressant for the treatment of obesity.[3][7] Preludin's mechanism of action involved the release of norepinephrine and dopamine, leading to its classification as a sympathomimetic amine.[8] However, its potent stimulant effects also led to widespread misuse and addiction, eventually resulting in its withdrawal from the market in the 1980s.[6] Despite its controversial history, Preludin holds the distinction of being the first commercially successful morpholine-containing drug, unequivocally demonstrating the potential of this heterocycle to interact with biological systems and paving the way for future discoveries.[3][7] Phenmetrazine was later followed by its analogue, phendimetrazine, which acts as a prodrug to phenmetrazine.[6]

The latter half of the 20th century and the dawn of the 21st witnessed an explosion in the discovery of morpholine-containing drugs across a diverse range of therapeutic areas. This "golden age" was fueled by a deeper understanding of drug-receptor interactions and the strategic application of the morpholine motif to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

| Drug Name | Year of First Approval/Discovery | Therapeutic Class | Significance |

| Phenmetrazine (Preludin) | 1955 | Anorectic | First commercially successful morpholine-containing drug. |

| Doxapram | 1976 | Analeptic | Respiratory stimulant. |

| Phendimetrazine | 1979 | Anorectic | Prodrug of phenmetrazine with a similar mechanism of action. |

| Moclobemide | 1992 | Antidepressant (MAOI) | A reversible inhibitor of monoamine oxidase A. |

| Reboxetine | 1997 | Antidepressant (NRI) | A selective norepinephrine reuptake inhibitor. |

| Aprepitant | 2003 | Antiemetic (NK1 Antagonist) | A neurokinin-1 receptor antagonist for chemotherapy-induced nausea. |

| Gefitinib | 2003 | Anticancer (EGFR Inhibitor) | A selective inhibitor of the epidermal growth factor receptor tyrosine kinase. |

This timeline underscores the remarkable journey of the morpholine scaffold, from its incidental discovery to its deliberate and strategic incorporation into a multitude of life-saving medications.

Part 2: The Morpholine Advantage - A Deep Dive into Structure-Activity Relationships

The enduring presence of the morpholine ring in drug discovery is not a matter of chance; it is a direct consequence of its advantageous physicochemical and structural properties, which medicinal chemists have expertly leveraged to optimize drug candidates.[1][2] The strategic incorporation of a morpholine moiety can profoundly influence a molecule's biological activity, a concept best understood through the lens of Structure-Activity Relationships (SAR).

The Physicochemical Rationale

The morpholine ring imparts a unique set of properties that address several key challenges in drug design:

-

Enhanced Aqueous Solubility: The presence of the ether oxygen and the nitrogen atom allows for hydrogen bonding with water, significantly improving the aqueous solubility of otherwise lipophilic molecules.[2] This is a critical factor for oral bioavailability and formulation development.

-

Metabolic Stability: The saturated nature of the morpholine ring generally confers a higher degree of metabolic stability compared to more labile aromatic heterocycles.[2] This can lead to a longer half-life and improved pharmacokinetic profile.

-